molecular formula C13H11N3 B13664332 3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine

3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine

Katalognummer: B13664332
Molekulargewicht: 209.25 g/mol
InChI-Schlüssel: ATKTVQVNGAORQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound based on the privileged [1,2,4]triazolo[4,3-a]pyridine scaffold, a fused heterobicycle of significant interest in medicinal chemistry and drug discovery . This scaffold is recognized as a valuable isostere for purines and other nitrogen-rich heterocycles, often contributing to improved pharmacokinetic properties and binding affinity in bioactive molecules . The [1,2,4]triazolo[4,3-a]pyridine core is associated with a wide spectrum of biological activities, making derivatives like this compound valuable templates for developing new therapeutic agents. Documented activities of analogous structures include serving as potent inhibitors of the Smoothened (Smo) receptor in the Hedgehog signaling pathway, with demonstrated antitumor activity in vivo, particularly against challenging cancers like triple-negative breast cancer . Other research highlights their potential as positive allosteric modulators of the mGluR2 receptor , a target for central nervous system disorders such as schizophrenia and anxiety . Furthermore, derivatives have shown promise as p38 mitogen-activated protein (MAP) kinase inhibitors for inflammatory diseases , and as antimalarial agents targeting enzymes like falcipain-2 in Plasmodium falciparum . The specific 7-phenyl substitution pattern is a common feature in many biologically active derivatives, suggesting its importance for target interaction . This product is intended for research and development purposes only, including use as a building block in organic synthesis, a reference standard in analytical studies, or a key intermediate in the exploration of new pharmacologically active compounds. Note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C13H11N3

Molekulargewicht

209.25 g/mol

IUPAC-Name

3-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C13H11N3/c1-10-14-15-13-9-12(7-8-16(10)13)11-5-3-2-4-6-11/h2-9H,1H3

InChI-Schlüssel

ATKTVQVNGAORQN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C2N1C=CC(=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

One-Pot Cyclocondensation from 2-Hydrazinopyridine and Aromatic Aldehydes

A practical and mild one-pot synthesis method involves reacting 2-hydrazinopyridine with substituted aromatic aldehydes under ambient conditions to form substitutedtriazolo[4,3-a]pyridines, including the 3-methyl-7-phenyl derivative. This method is atom-economic, tolerates various functional groups, and proceeds at room temperature, offering operational simplicity and good yields.

  • Reaction conditions: Stirring 2-hydrazinopyridine with benzaldehyde derivatives in ethanol or other solvents.
  • Mechanism: Initial hydrazone formation followed by intramolecular cyclization to the fused triazolopyridine ring.
  • Yields: Generally moderate to high (up to 90%).
  • Advantages: Mild conditions, no need for metal catalysts, and broad substrate scope.

This approach is documented in the literature as a facile route to substituted triazolopyridines.

Oxidative Cyclization of Hydrazones Using Hypervalent Iodine Reagents

Another efficient method uses the oxidative cyclization of hydrazones derived from 2-pyridylhydrazine and aryl-substituted aldehydes or pyrazole-carbaldehydes, promoted by hypervalent iodine(III) reagents such as iodobenzene diacetate.

  • Step 1: Synthesis of hydrazones by condensation of 2-pyridylhydrazine with 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes.
  • Step 2: Oxidative cyclization with iodobenzene diacetate in dichloromethane at room temperature.
  • Outcome: Formation of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-triazolo[4,3-a]pyridines, structurally related to the target compound.
  • Yields: High, up to 90%.
  • Biological relevance: Compounds synthesized showed antimicrobial activity.

This method highlights the utility of hypervalent iodine-mediated transformations in heterocyclic synthesis and can be adapted for the preparation of 3-methyl-7-phenyl-triazolo[4,3-a]pyridine analogs.

Cyclocondensation of Amino-Triazole Derivatives with β-Diketones

A related synthetic approach involves cyclocondensation reactions between amino-substituted triazoles and 1,3-diketones (such as 1-phenylbutane-1,3-dione) in acidic media (e.g., acetic acid) under reflux conditions.

  • Step 1: Preparation of ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate intermediates.
  • Step 2: Hydrolysis and chlorination to afford acyl chlorides.
  • Step 3: Further coupling reactions to build the target molecule.
  • Yields: Moderate to good.
  • Note: This method is more common for triazolopyrimidine derivatives but provides insights into related fusion strategies.

Microwave-Assisted Metal-Free Cyclization

Microwave irradiation has been employed to accelerate the synthesis of triazolopyridines from 1-amino-2-imino-pyridine derivatives and carboxylic acids or other electrophiles.

  • Conditions: Microwave heating of reactants in acetic acid or other solvents.
  • Advantages: Significantly reduced reaction times (minutes instead of hours), higher yields, and metal-free conditions.
  • Yields: Up to 98% in some cases.
  • Mechanism: Direct C–N bond formation via nucleophilic addition and cyclization.
  • Relevance: Though mainly reported fortriazolo[1,5-a]pyridines, the methodology can be adapted fortriazolo[4,3-a]pyridines.

Comparative Data Table of Preparation Methods

Entry Method Description Key Reagents Conditions Yield (%) Advantages References
1 One-pot condensation of 2-hydrazinopyridine + benzaldehyde 2-Hydrazinopyridine, benzaldehyde Room temp, EtOH, mild 70-90 Mild, simple, functional group tolerant
2 Oxidative cyclization of hydrazones with iodobenzene diacetate Hydrazones, iodobenzene diacetate DCM, room temp, overnight Up to 90 High yield, mild, antimicrobial activity
3 Cyclocondensation of amino-triazole with 1-phenylbutane-1,3-dione Amino-triazole, β-diketone, AcOH Reflux, acetic acid Moderate Applicable to related triazolopyrimidines
4 Microwave-assisted cyclization of 1-amino-2-imino-pyridines 1-Amino-2-imino-pyridine derivatives Microwave, AcOH or solvents Up to 98 Fast, metal-free, high yield

Analysis and Recommendations

  • The one-pot condensation method offers operational simplicity and broad applicability, making it suitable for initial synthesis and library generation of substituted triazolopyridines.
  • The oxidative cyclization method using hypervalent iodine reagents provides a robust route with high yields and potential for structural diversification, especially for aryl-substituted derivatives.
  • Microwave-assisted synthesis is advantageous for rapid production and scale-up with environmentally friendly conditions.
  • The cyclocondensation with diketones is more specialized but useful for accessing related fused heterocycles.

For the specific preparation of 3-Methyl-7-phenyl-triazolo[4,3-a]pyridine , the one-pot condensation and oxidative cyclization methods are most directly applicable and have been demonstrated to yield the target or close analogs efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazolopyridine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives.

Wirkmechanismus

The mechanism of action of 3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity . The exact pathways and molecular targets may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of triazolopyridine derivatives are highly dependent on substituent patterns and ring isomerism. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Mass (g/mol) Key Properties/Activities References
3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine 3-CH₃, 7-C₆H₅ C₁₃H₁₂N₃ 210.26 mGluR2 PAM, herbicidal activity
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine 7-CH₃ C₇H₇N₃ 133.15 Undocumented bioactivity
3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine 3-CH₃, 7-CH₃ C₈H₉N₃ 147.18 No reported biological data
7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 7-Br, 3-CF₃ C₇H₃BrF₃N₃ 274.02 Biochemical reagent (unspecified use)
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine 3-(Aryl substituent) C₂₀H₁₇N₃O₂ 331.37 Synthetic focus; potential bioactivity

Key Observations:

  • Substituent Influence : The 7-phenyl group in 3-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine enhances receptor binding affinity compared to simpler alkyl substituents (e.g., 7-methyl), likely due to aromatic interactions with mGluR2 .
  • Halogenated Derivatives : Bromine and trifluoromethyl groups (e.g., 7-Bromo-3-CF₃ derivative) may improve metabolic stability or lipophilicity but lack documented biological targets .
  • Isomerism : Compounds with [1,2,3]-triazolo[1,5-a]pyridine scaffolds (e.g., 3-methyl-[1,2,3]triazolo[1,5-a]pyridine) exhibit distinct pharmacological profiles, such as cardiovascular activity, underscoring the importance of ring fusion topology .

Pharmacological Activity

  • mGluR2 Modulation : The 3-methyl-7-phenyl derivative is patented for mGluR2 PAM activity, with efficacy in preclinical models of schizophrenia and anxiety . In contrast, unsubstituted or alkyl-substituted analogues (e.g., 7-methyl) lack this specificity.
  • Herbicidal Activity: Liu et al.

Physicochemical Properties

  • Stability : Halogenated derivatives (e.g., 7-Bromo-3-CF₃) may exhibit greater stability due to reduced susceptibility to oxidative metabolism .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine, and how are reaction conditions optimized?

  • Answer: The compound is synthesized via multi-component reactions or cyclization strategies. For example, chloroethynylphosphonates react with hydrazinylpyridines under catalyst-free conditions to form the triazolopyridine core. Key steps include controlling temperature (e.g., 60°C for isomer formation) and solvent selection (e.g., acetonitrile for cyclization). Yield optimization often requires stoichiometric adjustments of reagents like K₂CO₃ and monitoring reaction progress via TLC/HPLC .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Answer: Characterization relies on NMR (¹H, ¹³C, ³¹P), IR spectroscopy, and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction (e.g., CCDC 1906114) confirms regiochemistry and substituent orientation. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What are the solubility and storage recommendations for 3-Methyl-7-phenyl-triazolopyridine derivatives?

  • Answer: The dihydrochloride salt form (CAS 2470439-40-6) enhances aqueous solubility for biological assays. Storage at room temperature in inert atmospheres (argon/vacuum) prevents decomposition. Solubility in DMSO or ethanol is preferred for in vitro studies .

Q. How do substituents at the 3-methyl and 7-phenyl positions influence physicochemical properties?

  • Answer: The methyl group at position 3 enhances metabolic stability, while the phenyl group at position 7 modulates lipophilicity and π-π stacking interactions. Comparative studies with ethyl or trifluoromethyl analogs show altered solubility and bioactivity profiles .

Advanced Research Questions

Q. What mechanistic pathways explain the Dimroth rearrangement observed during synthesis of triazolopyridine derivatives?

  • Answer: Under thermal or acidic conditions, electron-deficient triazolopyridines undergo Dimroth rearrangement via ring-opening and re-closure. For example, nitro-substituted intermediates rearrange from [1,2,4]triazolo[4,3-a]pyridine to [1,2,4]triazolo[1,5-a]pyridine isomers. This is confirmed by ³¹P NMR tracking and X-ray crystallography .

Q. How can structure-activity relationship (SAR) studies guide the optimization of anticancer activity in this compound class?

  • Answer: SAR studies focus on modifying substituents at positions 3 and 7. For instance:

  • 3-Methyl: Enhances kinase inhibition (e.g., CDK2) by occupying hydrophobic pockets.
  • 7-Phenyl: Substituted phenyl groups (e.g., 4-chloro or 3,4-dimethoxy) improve DNA intercalation or topoisomerase inhibition.
    Dose-response assays (IC₅₀) in cancer cell lines validate potency, while logP calculations balance bioavailability .

Q. What strategies mitigate low yields or impurities in multi-step syntheses of triazolopyridine derivatives?

  • Answer: Common issues include byproduct formation during cyclization or halogenation. Solutions include:

  • Purification: Column chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol.
  • Reagent selection: Using dichloromethane as a solvent for chlorination avoids side reactions.
  • Catalyst screening: Transition metals (e.g., Pd/C) may enhance regioselectivity in cross-coupling steps .

Q. How does crystallography data inform the design of triazolopyridine-based enzyme inhibitors?

  • Answer: X-ray structures (e.g., CCDC 1876879) reveal binding modes to targets like kinases or proteases. The triazole nitrogen atoms participate in hydrogen bonding, while the phenyl group occupies hydrophobic subpockets. Docking simulations using these data predict affinity for ATP-binding sites .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Answer: Catalyst-free methods (e.g., 5-exo-dig cyclization) avoid metal contamination but may require chiral auxiliaries for asymmetric synthesis. Racemization risks are minimized by low-temperature reactions (<40°C) and chiral HPLC separation at pilot scales .

Methodological Considerations

  • Contradictions in Evidence: Some synthesis protocols use K₂CO₃ (), while others employ piperidine (), which may complicate reproducibility due to reagent availability or toxicity.
  • Comparative Data: Analogues like 7-cyano or trifluoromethyl derivatives () provide benchmarks for activity and reactivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.